9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride
Overview
Description
9-(Azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride: is a heterocyclic compound that features both azetidine and purine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of the azetidine ring imparts unique chemical properties, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride typically involves the following steps:
Formation of Azetidine Intermediate: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Coupling with Purine Derivative: The azetidine intermediate is then coupled with a purine derivative under suitable reaction conditions, often involving the use of a base and a coupling agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the purine moiety, potentially altering its biological activity.
Substitution: The azetidine ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents and nucleophiles under basic conditions.
Major Products:
Oxidation Products: Oxetane derivatives.
Reduction Products: Modified purine derivatives.
Substitution Products: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry:
Synthetic Chemistry: The compound serves as a valuable building block in the synthesis of complex heterocyclic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology and Medicine:
Pharmaceutical Development: The compound is explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
Industry:
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can enhance binding affinity to these targets, while the purine moiety can modulate biological activity. The compound may inhibit or activate specific pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-3-carboxylic acid.
Purine Derivatives: Compounds like 6-mercaptopurine and azathioprine.
Uniqueness:
Structural Features: The combination of azetidine and purine moieties in a single molecule is relatively rare, providing unique chemical and biological properties.
Biological Activity: The compound’s dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
9-(azetidin-3-ylmethyl)purin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.ClH/c10-8-7-9(13-4-12-8)15(5-14-7)3-6-1-11-2-6;/h4-6,11H,1-3H2,(H2,10,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDMVVKDDDRYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=NC3=C(N=CN=C32)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864059-40-4 | |
Record name | 9H-Purin-6-amine, 9-(3-azetidinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864059-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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